trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Brand Name: Vulcanchem
CAS No.: 2268741-29-1
VCID: VC11660655
InChI: InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1
SMILES: C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3
Molecular Formula: C11H9BrFN3
Molecular Weight: 282.11 g/mol

trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

CAS No.: 2268741-29-1

Cat. No.: VC11660655

Molecular Formula: C11H9BrFN3

Molecular Weight: 282.11 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole - 2268741-29-1

Specification

CAS No. 2268741-29-1
Molecular Formula C11H9BrFN3
Molecular Weight 282.11 g/mol
IUPAC Name (5R,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Standard InChI InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1
Standard InChI Key SYIIYYDYEGITLS-DTWKUNHWSA-N
Isomeric SMILES C1[C@@H](N2C(=NC(=N2)Br)[C@H]1F)C3=CC=CC=C3
SMILES C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3
Canonical SMILES C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3

Introduction

Chemical Structure and Synthesis

The molecular architecture of trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b] triazole is defined by a 6,7-dihydro-5H-pyrrolo[1,2-b] triazole scaffold, a bicyclic system combining pyrrole and triazole rings. Key substituents include:

  • Bromine at position 2, which enhances electrophilic reactivity and influences binding interactions .

  • Fluorine in the trans configuration at position 7, critical for stabilizing the compound’s conformation and optimizing hydrophobic interactions with RIPK1.

  • Phenyl group at position 5, contributing to π-π stacking and van der Waals interactions within the RIPK1 binding pocket .

The synthetic route typically involves cyclocondensation of appropriately substituted precursors, followed by halogenation and stereoselective fluorination. While detailed synthetic protocols remain proprietary, analogous compounds in the 6,7-dihydro-5H-pyrrolo[1,2-b] triazole series are synthesized via Pd-catalyzed cross-coupling reactions to introduce aryl groups and SN2 substitutions for halogen incorporation .

Anti-Necroptotic Activity and RIPK1 Inhibition

Cellular Efficacy in Necroptosis Models

In human and murine cellular assays, trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b] triazole demonstrates potent anti-necroptotic activity. At 10 nM, it achieves 98.9% cell recovery in I2.1 hybridoma cells, surpassing analogs with cis-fluoro or non-halogenated substituents. Similarly, in Hepa1-6 hepatoma cells, it restores viability to 104.2% at 1 μM, indicating robust cytoprotection without off-target toxicity.

Table 1: Anti-Necroptotic Activities of Select Analogues

CompoundR1R2R3X1I2.1 Recovery (%) at 10 nMHepa1-6 Recovery (%) at 1 μM
13CH3HCHF(trans)98.9104.2
14CH3HCHF(cis)80.6110.0
20HHCHH86.12.2

Data adapted from structure-activity relationship (SAR) studies.

The trans-fluoro configuration at position 7 is pivotal for activity, as cis-fluoro analogs (e.g., compound 14) show reduced recovery rates. Bromine at position 2 further enhances potency by stabilizing interactions with RIPK1’s hydrophobic pocket .

RIPK1 Inhibitory Mechanism

As a type III allosteric inhibitor, this compound binds to a hydrophobic pocket adjacent to RIPK1’s kinase domain, inducing conformational changes that prevent necrosome assembly . Molecular docking studies reveal:

  • Hydrophobic interactions between the pyrrolo-triazole core and RIPK1’s Val76, Leu78, and Ile43 residues.

  • Hydrogen bonds linking the fluorine atom to ASP156, critical for orienting the compound within the binding site.

  • Salt bridge stabilization via the morpholine fragment (in related analogs) and ASN99/GLU142 residues.

Pharmacokinetic Profile

Table 2: Pharmacokinetic Parameters of Compound 26 (3 mg/kg Dose)

ParameterValue
Half-life (T1/2)1.91 hours
Tmax0.67 hours
Cmax8.90 ng/mL
AUClast15.2 h·ng/mL

Data derived from preclinical murine models.

The compound exhibits rapid absorption (Tmax = 0.67 hours) and moderate oral bioavailability, supported by its lipophilic pyrrolo-triazole core. While the half-life (1.91 hours) suggests frequent dosing may be required, structural optimizations—such as fluorination—prolong metabolic stability in vivo .

Structure-Activity Relationship (SAR) Insights

SAR studies highlight the following trends:

  • Halogenation: Bromine at position 2 enhances target affinity by 3-fold compared to chlorine or hydrogen .

  • Stereochemistry: Trans-fluoro configurations at position 7 improve recovery rates by 18–40% over cis isomers.

  • Aryl substituents: The phenyl group at position 5 maximizes π-π interactions, whereas bulkier groups (e.g., naphthyl) reduce solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator